n-(1-(3-Bromophenyl)ethyl)-3-methylbut-2-enamide
Description
Properties
Molecular Formula |
C13H16BrNO |
|---|---|
Molecular Weight |
282.18 g/mol |
IUPAC Name |
N-[1-(3-bromophenyl)ethyl]-3-methylbut-2-enamide |
InChI |
InChI=1S/C13H16BrNO/c1-9(2)7-13(16)15-10(3)11-5-4-6-12(14)8-11/h4-8,10H,1-3H3,(H,15,16) |
InChI Key |
JANHDSNGHZYQTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)NC(=O)C=C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(1-(3-Bromophenyl)ethyl)-3-methylbut-2-enamide with key analogs, focusing on structural, spectroscopic, and functional differences.
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects: Bromine vs. Hydroxyl: The bromine substituent in the target compound increases molecular weight by ~51 g/mol compared to the hydroxyl analog . Positional Isomerism: The 3-bromo substitution in the target compound contrasts with the 4-hydroxyl group in the Citrus-derived analog. This positional difference impacts aromatic ring electronics and steric accessibility .
Spectroscopic Differences: NMR Data: For N-[2-(4-hydroxyphenyl)ethyl]-3-methylbut-2-enamide, key $ ^1H $-NMR signals include a phenolic proton at δ 6.75 (d, J = 8.5 Hz) and an enamide vinyl proton at δ 5.85 (t, J = 1.5 Hz) . In the brominated analog, the aromatic protons would shift upfield due to bromine’s inductive effect, with a characteristic $ ^1H $-NMR split pattern for 3-substituted phenyl groups (e.g., δ 7.2–7.4 multiplet).
Bioactivity: While the Citrus derivative’s hydroxyl group may facilitate antioxidant or enzyme-inhibitory activity via H-bonding, the brominated analog’s heavier halogen could improve metabolic stability or affinity for hydrophobic binding pockets .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-(1-(3-Bromophenyl)ethyl)-3-methylbut-2-enamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves coupling a 3-bromophenyl ethylamine derivative with a 3-methylbut-2-enoyl chloride precursor. Key steps include:
- Amide bond formation : Use of coupling agents like EDCI/HOBt under anhydrous conditions in polar aprotic solvents (e.g., DMF or THF) to minimize side reactions.
- Isomer control : Temperature modulation (0–5°C) to favor the desired enamide geometry, as seen in analogous Z-isomer syntheses .
- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the product.
Q. Which spectroscopic techniques are critical for characterizing This compound, and how are spectral data interpreted?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks for the vinyl proton (δ 5.2–5.8 ppm, doublet) and bromophenyl aromatic protons (δ 7.1–7.5 ppm, multiplet). Ethylenic CH₂ groups appear as quartets near δ 3.5–4.0 ppm.
- ¹³C NMR : Carbonyl resonance (δ 165–170 ppm), vinyl carbons (δ 120–130 ppm), and brominated aromatic carbons (δ 125–135 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragment peaks (e.g., loss of Br or enamide moiety).
- X-ray Crystallography : For unambiguous confirmation, single-crystal analysis via SHELXL software resolves bond lengths and angles, as demonstrated in related bromophenyl amides .
Q. What structural features govern the reactivity and stability of This compound?
- Electron-withdrawing effects : The 3-bromophenyl group increases electrophilicity at the amide carbonyl, enhancing susceptibility to nucleophilic attack.
- Conjugation : The α,β-unsaturated enamide system stabilizes the molecule through resonance but may participate in Michael addition reactions under basic conditions.
- Steric hindrance : The 3-methylbut-2-enyl group limits rotational freedom, influencing crystallinity and solubility .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic structure and reaction pathways of This compound?
- Methodology :
- Geometry optimization : Use hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) to model ground-state structures.
- Reactivity analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The enamide’s β-carbon shows high electrophilicity, aligning with observed Michael acceptor behavior.
- Solvent effects : Include implicit solvation models (e.g., PCM) to simulate polar environments.
Q. What strategies resolve contradictions in biological activity data for bromophenyl amides, and how can experimental design be refined?
- Data reconciliation :
- Dose-response curves : Test compounds across a broad concentration range (nM–mM) to identify true IC₅₀ values, addressing outliers in low/high-dose regimes.
- Assay standardization : Use positive controls (e.g., HIV-1 protease inhibitors) to normalize activity measurements, as done for related dithiocoumarin derivatives .
- Mechanistic studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify target binding affinities, reducing false positives from nonspecific interactions .
Q. How does the 3-methylbut-2-enamide moiety influence interactions with biological targets, and what computational tools validate these interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses with enzymes (e.g., HIV-1 protease). The enamide’s planar structure may occupy hydrophobic pockets, as seen in protease inhibitors .
- MD simulations : Run 100-ns trajectories to assess binding stability. Hydrogen bonds between the amide carbonyl and catalytic aspartate residues (e.g., in proteases) are critical for activity .
- Pharmacophore modeling : Map electrostatic and steric features to prioritize derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
